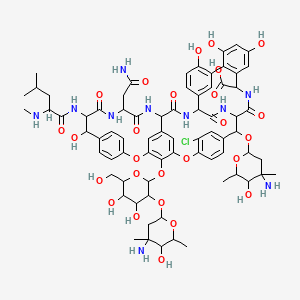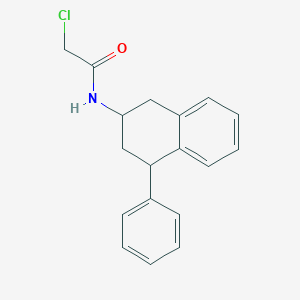
Orienticine A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Orienticine A is a glycopeptide antibiotic compound known for its broad spectrum of antibacterial activity. It is a part of the orienticin complex, which includes other related compounds such as orienticin D . Glycopeptide antibiotics like this compound are crucial in the treatment of various bacterial infections, especially those caused by Gram-positive bacteria.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Orienticine A involves complex organic reactions, typically starting from naturally occurring precursors. The process includes multiple steps of glycosylation, where sugar moieties are attached to the core peptide structure. Specific reaction conditions such as temperature, pH, and the use of catalysts are meticulously controlled to ensure the correct formation of glycosidic bonds.
Industrial Production Methods
Industrial production of this compound is often carried out through fermentation processes using specific strains of bacteria or fungi that naturally produce the compound. These microorganisms are cultured in large bioreactors under optimized conditions to maximize yield. The compound is then extracted and purified using techniques such as chromatography and crystallization.
化学反应分析
Types of Reactions
Orienticine A undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride.
Substitution: this compound can undergo nucleophilic substitution reactions where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Halides, amines.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated forms of the compound.
科学研究应用
Orienticine A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study glycopeptide synthesis and reactions.
Biology: Investigated for its role in bacterial cell wall synthesis and its interaction with bacterial enzymes.
Medicine: Explored for its potential as an antibiotic to treat resistant bacterial infections.
Industry: Utilized in the development of new antibacterial agents and in the study of antibiotic resistance mechanisms.
作用机制
Orienticine A exerts its antibacterial effects by inhibiting the synthesis of bacterial cell walls. It binds to the D-alanyl-D-alanine termini of peptidoglycan precursors, preventing their incorporation into the cell wall. This action disrupts cell wall synthesis, leading to bacterial cell lysis and death. The compound also interferes with various signal transduction pathways within the bacterial cell, further enhancing its antibacterial activity .
相似化合物的比较
Similar Compounds
Vancomycin: Another glycopeptide antibiotic with a similar mechanism of action.
Teicoplanin: A glycopeptide antibiotic used to treat Gram-positive bacterial infections.
Oritavancin: A semisynthetic lipoglycopeptide with enhanced activity against resistant bacteria.
Uniqueness
Orienticine A is unique due to its specific glycosylation pattern and its broad spectrum of activity. Unlike some other glycopeptides, it shows effectiveness against a wider range of bacterial strains, making it a valuable compound in the fight against antibiotic-resistant infections.
属性
分子式 |
C73H89ClN10O26 |
|---|---|
分子量 |
1558.0 g/mol |
IUPAC 名称 |
2-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-48-[3-(4-amino-5-hydroxy-4,6-dimethyloxan-2-yl)oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-22-(2-amino-2-oxoethyl)-5-chloro-18,32,35,37-tetrahydroxy-19-[[4-methyl-2-(methylamino)pentanoyl]amino]-20,23,26,42,44-pentaoxo-7,13-dioxa-21,24,27,41,43-pentazaoctacyclo[26.14.2.23,6.214,17.18,12.129,33.010,25.034,39]pentaconta-3,5,8,10,12(48),14(47),15,17(46),29(45),30,32,34(39),35,37,49-pentadecaene-40-carboxylic acid |
InChI |
InChI=1S/C73H89ClN10O26/c1-27(2)16-39(78-7)64(95)83-54-56(90)30-8-12-35(13-9-30)105-44-19-33-20-45(60(44)110-71-61(58(92)57(91)46(26-85)107-71)109-49-25-73(6,77)63(94)29(4)104-49)106-43-15-11-32(18-38(43)74)59(108-48-24-72(5,76)62(93)28(3)103-48)55-69(100)82-53(70(101)102)37-21-34(86)22-42(88)50(37)36-17-31(10-14-41(36)87)51(66(97)84-55)81-67(98)52(33)80-65(96)40(23-47(75)89)79-68(54)99/h8-15,17-22,27-29,39-40,46,48-49,51-59,61-63,71,78,85-88,90-94H,16,23-26,76-77H2,1-7H3,(H2,75,89)(H,79,99)(H,80,96)(H,81,98)(H,82,100)(H,83,95)(H,84,97)(H,101,102) |
InChI 键 |
BURNGCVAUVZERJ-UHFFFAOYSA-N |
规范 SMILES |
CC1C(C(CC(O1)OC2C(C(C(OC2OC3=C4C=C5C=C3OC6=C(C=C(C=C6)C(C7C(=O)NC(C8=C(C(=CC(=C8)O)O)C9=C(C=CC(=C9)C(C(=O)N7)NC(=O)C5NC(=O)C(NC(=O)C(C(C1=CC=C(O4)C=C1)O)NC(=O)C(CC(C)C)NC)CC(=O)N)O)C(=O)O)OC1CC(C(C(O1)C)O)(C)N)Cl)CO)O)O)(C)N)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[(5-Carbamimidoyl-1-benzofuran-2-yl)methyl]-1-benzofuran-5-carboximidamide](/img/structure/B10781388.png)
![5,10-Dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781396.png)
![N-(1,7-diamino-1,2-dioxoheptan-3-yl)-1-[2-(methylamino)-3-phenylpropanoyl]pyrrolidine-2-carboxamide](/img/structure/B10781404.png)
![1-[(3-Hydroxy-4-nitrophenyl)methyl]-1,2,3,4-tetrahydroisoquinoline-6,7-diol](/img/structure/B10781405.png)
![2-[[1-[(1-Anilino-4-methyl-1-oxopentan-2-yl)amino]-1-oxo-4-phenylbutan-2-yl]amino]-6-(1,3-dioxoisoindol-2-yl)hexanoic acid](/img/structure/B10781409.png)
![4,4,10-trimethyl-2,3,5,6,7,8,9,11,12,13,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,12-diol](/img/structure/B10781422.png)
![tert-butyl N-[1-[2-[[6-amino-1-(2,9,9-trimethyl-3,5-dioxa-4-boratricyclo[6.1.1.02,6]decan-4-yl)hexan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-trimethylsilylpropan-2-yl]carbamate](/img/structure/B10781432.png)
![7,8-Dimethoxy-3-methyl-5,10-dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781435.png)
![7,8-Dimethoxy-3-(2-morpholin-4-yl-ethyl)-5,10-dihydro-3H-pyrimido[4,5-b]quinolin-4-one](/img/structure/B10781439.png)
![[(7S,9Z,11R,12R,13S,14R,15R,16R,17S,18S,20R,22Z)-2,15,17-trihydroxy-28-[(2S,3R,6S)-6-hydroxy-2-methyloxan-3-yl]imino-11-methoxy-3,7,12,14,16,23-hexamethyl-6,21,24,30-tetraoxo-8,31-dioxa-25-azapentacyclo[24.3.1.14,7.05,29.018,20]hentriaconta-1(29),2,4,9,22,26-hexaen-13-yl] acetate](/img/structure/B10781442.png)
![N-[2-(4-Benzofuran-7-yl-piperazin-1-yl)-ethyl]-4-fluoro-benzamide](/img/structure/B10781456.png)
![N-[(6-methoxy-1,3,4,5-tetrahydrobenzo[cd]indol-3-yl)methyl]acetamide](/img/structure/B10781464.png)


